molecular formula C15H14O3 B2916512 2-Methoxy-4-methylphenyl benzoate CAS No. 17605-03-7

2-Methoxy-4-methylphenyl benzoate

Cat. No. B2916512
CAS RN: 17605-03-7
M. Wt: 242.274
InChI Key: RHDJPHCNQZJYBI-UHFFFAOYSA-N
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Patent
US05288871

Procedure details

The synthesis of this compound proceeded in the same fashion as in Example 1 using 27.63 g (0.20 mol) of 2-methoxy-4-methyl phenol, 22.26 g (0.22 mol) of triethylamine and 28.11 g (0.20 mol) of benzoyl chloride. The product amounted to 46.78 g, m.p. 73°-75° C.
Quantity
27.63 g
Type
reactant
Reaction Step One
Quantity
22.26 g
Type
reactant
Reaction Step Two
Quantity
28.11 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:4]=1[OH:10].C(N(CC)CC)C.[C:18](Cl)(=[O:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>>[C:18]([O:10][C:4]1[CH:5]=[CH:6][C:7]([CH3:9])=[CH:8][C:3]=1[O:2][CH3:1])(=[O:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
27.63 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)C)O
Step Two
Name
Quantity
22.26 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
28.11 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The synthesis of this compound

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)OC1=C(C=C(C=C1)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.